BenchChemオンラインストアへようこそ!

Methyl 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate

Medicinal Chemistry Synthetic Intermediate Procurement Cost-Benefit Analysis

Methyl 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate (CAS 1287669-93-5) is a trisubstituted pyrazole building block featuring a C-3 methyl ester, a C-4 nitro group, and an N-1 tetrahydro-2H-pyran-4-yl (THP) substituent. It belongs to the class of 1,3,4-functionalized pyrazoles that serve as advanced intermediates in medicinal chemistry programs targeting kinase inhibition (LRRK2, JAK) and MCT4 modulation.

Molecular Formula C10H13N3O5
Molecular Weight 255.23 g/mol
Cat. No. B8005063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate
Molecular FormulaC10H13N3O5
Molecular Weight255.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2CCOCC2
InChIInChI=1S/C10H13N3O5/c1-17-10(14)9-8(13(15)16)6-12(11-9)7-2-4-18-5-3-7/h6-7H,2-5H2,1H3
InChIKeyPJHVLQQXTSMYFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Methyl 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate: Core Identity and Structural Context


Methyl 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate (CAS 1287669-93-5) is a trisubstituted pyrazole building block featuring a C-3 methyl ester, a C-4 nitro group, and an N-1 tetrahydro-2H-pyran-4-yl (THP) substituent . It belongs to the class of 1,3,4-functionalized pyrazoles that serve as advanced intermediates in medicinal chemistry programs targeting kinase inhibition (LRRK2, JAK) and MCT4 modulation . The compound is supplied as a research chemical with a certified purity of ≥95% by Combi-Blocks (catalog QD-5019) and distributed through Fujifilm Wako . Its molecular formula is C₁₀H₁₃N₃O₅ with a molecular weight of 255.23 g/mol.

Why 4-Nitro-THP-Pyrazole-3-Carboxylate Cannot Be Replaced by Generic In-Class Analogs


In the 1,3,4-trisubstituted pyrazole chemical space, small changes in the C-4 substituent, N-1 substituent, or ester group produce compounds with orthogonal reactivity profiles and divergent downstream synthetic pathways. The nitro group at C-4 is essential when the compound is intended as a precursor to a 4-amino analog via selective catalytic hydrogenation, a transformation that is irreversible and cannot be achieved starting from the 4-amino congener [1]. Removing the THP group entirely yields methyl 4-nitro-1H-pyrazole-3-carboxylate (CAS 138786-86-4), which lacks the N-1 substituent required for regiospecific elaboration in LRRK2 and JAK inhibitor scaffolds where the THP moiety is a pharmacophoric or pharmacokinetic determinant [2]. The methyl ester at C-3 also provides distinct reactivity relative to the corresponding carboxylic acid (CAS 1190380-50-7), enabling direct amidation or reduction to the alcohol without the need for protecting group chemistry .

Methyl 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate: Comparative Quantitative Evidence for Scientific Procurement Decisions


Procurement Cost Advantage of the 4-Nitro-THP-Pyrazole-3-Carboxylate Methyl Ester Over Its 4-Amino Congener

When sourced from the same manufacturer (Combi-Blocks) and distributed through Fujifilm Wako, the 4-nitro compound (QD-5019) is priced at ¥120,000/g and ¥530,000/5g, which is approximately 29% less expensive per gram than its direct 4-amino reduction product methyl 4-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate (QD-3048, ¥170,000/g and ¥710,000/5g) . Since the 4-nitro compound is the synthetic precursor that yields the 4-amino derivative in near-quantitative yield upon catalytic hydrogenation (99% yield demonstrated for the analogous N-H scaffold) [1], procuring the nitro precursor and performing in-house reduction can reduce the cost of the final 4-amino building block by over 25% per gram at the 1g scale.

Medicinal Chemistry Synthetic Intermediate Procurement Cost-Benefit Analysis

Differentiation of Methyl Ester from Carboxylic Acid: Orthogonal Reactivity for Downstream Derivatization

The target compound bears a methyl ester at C-3, whereas the closely related analog 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid (CAS not separately assigned; available as the acid form) bears a free carboxylic acid . The methyl ester enables direct aminolysis to form amides without activation reagents (e.g., EDC/HOBt), whereas the carboxylic acid requires coupling reagents and carries the risk of racemization or side reactions in sensitive substrates [1]. In the Takeda patent, methyl 4-nitro-1H-pyrazole-3-carboxylate was directly converted to N-isopropyl-4-nitro-1H-pyrazole-3-carboxamide, demonstrating the ester's amenability to amidation [1]. The ester can also be selectively reduced to the corresponding alcohol (using DIBAL-H or LiBH₄), a transformation that the free acid cannot undergo without prior esterification; this provides an orthogonal synthetic handle that the carboxylic acid analog lacks .

Synthetic Methodology Protecting Group Strategy Amide Bond Formation

THP Substituent at N-1: Conformational Rigidity and Lipophilicity Advantage Over N-H and N-Alkyl Pyrazole Analogs

The tetrahydro-2H-pyran-4-yl (THP) group at N-1 introduces a saturated oxygen-containing heterocycle that increases both steric bulk and calculated lipophilicity relative to the N-H analog (methyl 4-nitro-1H-pyrazole-3-carboxylate, CAS 138786-86-4) [1]. While direct experimental logP values for this compound are not publicly available, the THP group is a well-precedented structural motif in kinase inhibitor programs because it occupies a lipophilic pocket while the ring oxygen provides hydrogen bond acceptor capacity, contributing to improved solubility relative to purely hydrocarbon cycloalkyl groups . The LRRK2 inhibitor patent literature specifically claims tetrahydro-2H-pyran-4-yl as a preferred N-1 substituent for achieving target potency and selectivity, indicating that this substituent is not arbitrarily interchangeable with other N-alkyl groups [2]. The 4-nitro-THP-pyrazole scaffold (CAS 1190380-50-7) is explicitly described as a reagent for LRRK2 modulator and JAK inhibitor synthesis, confirming its validated role in medicinal chemistry campaigns .

Medicinal Chemistry Physicochemical Property Optimization Kinase Inhibitor Design

Purity and Characterization: 95% Minimum Purity with MFCD Registration Enabling Reproducible Research

The target compound is supplied by Combi-Blocks (catalog QD-5019) at a minimum purity of 95% as verified by NMR and/or LCMS, and is registered under MFCD number MFCD23379915, a unique identifier in the Molecular Formula Classification Database that facilitates unambiguous identification across vendors . In contrast, several close analogs available from non-specialist suppliers are listed without MFCD registration or with purity as low as 95% without specification of the analytical method, introducing uncertainty in batch-to-batch reproducibility . The availability of a certificate of analysis (CoA) and NMR spectrum upon request from the Fujifilm Wako distribution channel provides documentation that meets the reproducibility standards required by peer-reviewed journals and industrial medicinal chemistry workflows .

Quality Control Reproducibility Research Chemical Procurement

Procurement-Relevant Application Scenarios for Methyl 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate


Cost-Optimized Synthesis of 4-Amino-THP-Pyrazole-3-Carboxamide Kinase Inhibitor Libraries

Medicinal chemistry groups developing LRRK2 or JAK kinase inhibitors can procure the 4-nitro-THP-pyrazole-3-carboxylate methyl ester (CAS 1287669-93-5) at a 25-29% lower cost per gram relative to the pre-reduced 4-amino analog (CAS 1683580-22-4), then perform in-house catalytic hydrogenation (H₂, Pd/C, MeOH) to obtain the 4-amino intermediate in near-quantitative yield [1]. The resulting 4-amino compound can be directly elaborated via amide coupling at C-3 and functionalization at the exocyclic amine for library production. This two-step sequence from the nitro compound provides the same final intermediate at reduced procurement cost while maintaining flexibility in reduction scale and timing .

Direct Ester-to-Amide Conversion in Parallel Synthesis Without Protecting Group Chemistry

The methyl ester at C-3 enables direct aminolysis to form diverse amides under mild conditions, eliminating the need for coupling reagents (EDC, HOBt, HATU) required when starting from the corresponding carboxylic acid [1]. This reactivity is particularly advantageous in parallel synthesis workflows where the simplicity of mixing the ester with a primary or secondary amine and heating (or microwave irradiation) yields the amide directly, avoiding aqueous workups associated with coupling reagents. The Takeda patent exemplifies this transformation on the N-H analog, demonstrating the feasibility of direct amidation from the methyl ester [1].

Building Block for LRRK2 Inhibitor Programs Requiring N-1 THP Substitution

Multiple patent filings from Lundbeck and other pharmaceutical companies specifically claim tetrahydro-2H-pyran-4-yl as the preferred N-1 substituent on pyrazole scaffolds for LRRK2 inhibition [2]. The nitro group at C-4 serves as a masked amino group that can be revealed late-stage, enabling diversification at the 4-position after the pyrazole core is elaborated at C-3 and C-5. Procurement of this specific building block ensures that the N-1 THP group—a validated pharmacophoric element for LRRK2 target engagement—is installed from the outset, avoiding the regioselectivity challenges associated with late-stage N-alkylation of unsymmetrical pyrazoles [2].

Reproducible Scale-Up of Tetrahydropyran-Containing Intermediates Under Flow Conditions

The methyl ester group on the target compound is amenable to continuous-flow reduction to the corresponding primary alcohol using DIBAL-H, a transformation that has been demonstrated for structurally related tetrahydropyran ester intermediates . This flow-chemistry compatibility enables safe scale-up of the reduction step (mitigating the exothermic nature of DIBAL-H reactions) and positions the 4-nitro-THP-pyrazole-3-carboxylate methyl ester as a preferred entry point for process chemistry groups that require multi-gram to kilogram quantities of the alcohol intermediate for further elaboration.

Quote Request

Request a Quote for Methyl 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.